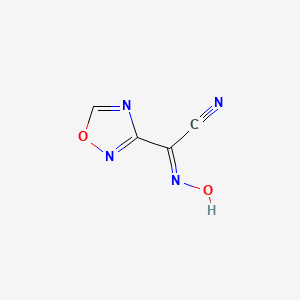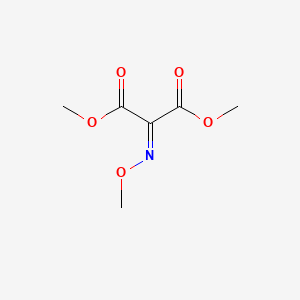
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyimino group and a nitrile group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nitrile oxides with amidoximes. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives that retain the core oxadiazole structure.
科学的研究の応用
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research, and detailed studies are required to fully elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)propanenitrile
- (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)butanenitrile
- (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)pentanenitrile
Uniqueness
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyimino group, in particular, plays a crucial role in its interactions and reactions, setting it apart from other similar compounds.
特性
分子式 |
C4H2N4O2 |
|---|---|
分子量 |
138.08 g/mol |
IUPAC名 |
(2E)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C4H2N4O2/c5-1-3(7-9)4-6-2-10-8-4/h2,9H/b7-3+ |
InChIキー |
GUQPCELUXYNPLH-XVNBXDOJSA-N |
異性体SMILES |
C1=NC(=NO1)/C(=N/O)/C#N |
正規SMILES |
C1=NC(=NO1)C(=NO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)





![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)



![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)

